N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide is a chemical compound classified under the category of benzotriazinones, which are known for their diverse biological activities. This compound is characterized by its unique structural features, including a butanamide moiety and a benzotriazine core, which contribute to its potential applications in various scientific fields. The IUPAC name of the compound reflects its complex structure, and it is recognized for its potential in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including ChemDiv and BenchChem, where it is often available for research purposes. Its molecular formula is , with a molecular weight of approximately 346.39 g/mol. The compound falls within the broader classification of heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide typically involves several key steps:
In an industrial context, the synthesis may utilize batch or continuous flow reactors to optimize production efficiency while maintaining quality standards.
The molecular structure of N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide can be represented using various structural formulas:
CC(C)CN1N=Nc(ccc(NC(CC(c2c3cccc2)=NNC3=O)=O)c2)c2C1=O
YMXYQNUQJUFIGZ-UHFFFAOYSA-N
The structure features a butanamide group linked to a benzotriazine ring system, characterized by a carbonyl group at position 4 of the benzotriazine.
N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.
The mechanism of action for N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide involves its interaction with specific biological targets:
The physical properties of N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide include:
Chemical properties include:
N-isobutyl-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide has several significant applications:
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.:
CAS No.:
CAS No.: 90176-82-2